3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde is a chemical compound characterized by the molecular formula C13H13NO2 and a molecular weight of approximately 215.25 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a phenyl group and an isopropyl substituent. The presence of the aldehyde functional group at the 4-position of the oxazole ring contributes to its reactivity and potential applications in various fields.
The chemical reactivity of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde can be attributed to the aldehyde group, which can participate in nucleophilic addition reactions. It can react with various nucleophiles such as amines to form imines or with alcohols to produce hemiacetals. Additionally, the oxazole ring can undergo electrophilic substitutions due to its electron-rich nature, allowing for further derivatization of the compound.
Research indicates that compounds related to 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde may exhibit antimicrobial properties. For instance, studies have shown that certain oxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The biological evaluation of these compounds often includes assessing their toxicity and efficacy against specific microbial strains, highlighting their potential as antimicrobial agents .
Synthesis of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde typically involves multi-step synthetic routes. Common methods may include:
These methods often require careful control of reaction conditions to optimize yield and purity .
3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde has potential applications in several areas:
Interaction studies involving 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde often focus on its binding affinity towards biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic effects of the compound. In silico studies may also be employed to predict interactions based on molecular docking simulations .
Several compounds share structural similarities with 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | C12H11NO2 | Contains a methyl group at the 5-position |
| 2-Isopropyl-1,3-oxazole-4-carbaldehyde | C7H9NO2 | Lacks the phenyl group; simpler structure |
| 4-(Propan-2-yl)-1,3-benzothiazole | C11H13NS | Contains a thiazole ring instead of oxazole |
These compounds are noteworthy for their unique substituents or structural frameworks, which may influence their biological activities and chemical properties differently compared to 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde.
The construction of the isoxazole core in 3-phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde historically relies on cyclocondensation reactions between hydroxylamine derivatives and 1,3-dicarbonyl precursors. For instance, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine hydrochloride yields 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, which undergoes dehydration to form the isoxazole scaffold. Similarly, diaroylhydrazones treated with hydroxylamine hydrochloride and hydrazine hydrate facilitate intramolecular cyclization, producing 3,5-disubstituted isoxazoles via oxime intermediate formation.
A critical advancement involves the use of alkynes and nitrile oxides in [3+2] cycloadditions. For example, primary nitro compounds react with terminal alkynes under cyclocondensation conditions, generating nitrone-type 1,3-dipoles that undergo subsequent alkyne cycloaddition to form the isoxazole ring. This method emphasizes regioselectivity, as demonstrated in Scheme 23 of source , where the orientation of substituents is governed by the electronic properties of the alkyne and nitrile oxide.
Recent methodologies prioritize catalytic systems to introduce the carbaldehyde group at the C4 position of the isoxazole ring. A notable approach employs Dess-Martin periodane to oxidize 4-hydroxymethyl-isoxazole intermediates, yielding the carbaldehyde functionality with 20% efficiency. Alternatively, polymer-supported aldehydes, such as PEG-bound 4-formyl benzoic acid, enable liquid-phase synthesis. The aldoxime resin undergoes chlorination with N-chlorosuccinimide (NCS) and subsequent cycloaddition with alkynes, followed by cleavage to release the carbaldehyde product.
Lewis acid catalysts, notably aluminum trichloride, have also been leveraged in one-pot syntheses. For example, 2-methylquinoline derivatives react with sodium nitrite in the presence of AlCl₃, bypassing toxic transition metals while achieving direct carbaldehyde functionalization. This method highlights the shift toward greener catalysts, with yields comparable to traditional metal-mediated routes.
| Catalytic Method | Reagents | Yield | Key Advantage |
|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin periodane | 20% | Selective oxidation |
| Polymer-supported Synthesis | PEG, NCS, Triethylamine | 85–92% | High purity, recyclable reagents |
| AlCl₃-mediated Cyclization | Aluminum trichloride | 75–80% | Metal-free, |
The infrared spectroscopic profile of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde exhibits distinctive vibrational signatures that enable unambiguous structural identification. The molecule displays characteristic absorption bands arising from its three primary functional components: the aldehyde carbonyl group, the aromatic phenyl ring, and the 1,2-oxazole heterocyclic framework [1] [2].
The most prominent spectroscopic feature appears in the carbonyl stretching region, where the aldehyde C=O bond manifests as an intense absorption at approximately 1705 cm⁻¹ [1] [2]. This frequency is characteristic of aromatic aldehydes, positioned at a lower wavenumber compared to saturated aldehydes due to conjugation effects between the aromatic system and the carbonyl group [3]. The conjugation reduces the bond order of the C=O bond through delocalization of electron density, resulting in the observed bathochromic shift [4].
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Aldehydic C=O stretch | 1705 ± 10 | ν(C=O) | Very strong |
| Aldehydic C-H stretch | 2720-2850 | ν(C-H) aldehyde | Medium |
| Aromatic C-H stretch | 3030-3100 | ν(C-H) aromatic | Medium |
| Aromatic C=C stretch | 1450-1600 | ν(C=C) ring | Strong |
| C=N stretch (oxazole) | 1600-1650 | ν(C=N) | Medium |
| N-O stretch | 1300-1400 | ν(N-O) | Medium |
The aldehyde functionality exhibits a characteristic low-frequency C-H stretching vibration in the 2720-2850 cm⁻¹ region [3]. This distinctive absorption, positioned significantly lower than typical aliphatic C-H stretches, results from the electron-withdrawing effect of the adjacent carbonyl oxygen, which weakens the aldehydic C-H bond and reduces its force constant [3].
The aromatic phenyl substituent contributes multiple absorption bands throughout the spectrum. Aromatic C-H stretching vibrations appear near 3030 cm⁻¹, while the characteristic aromatic skeletal vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region [5]. The benzene ring also produces diagnostic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range, the exact position depending on the substitution pattern [5].
The 1,2-oxazole heterocycle exhibits distinctive vibrational modes that differentiate it from other five-membered heterocycles. The C=N stretching vibration appears in the 1600-1650 cm⁻¹ region, while the characteristic N-O bond stretching occurs between 1300-1400 cm⁻¹ [7]. These frequencies are diagnostic for the 1,2-oxazole ring system and provide definitive evidence for the presence of this heterocyclic framework.
The isopropyl substituent contributes additional vibrational bands, including symmetric and asymmetric C-H stretching modes of the methyl groups at approximately 2960 and 2870 cm⁻¹, respectively [8]. The C-H bending vibrations of the isopropyl group appear in the 1350-1450 cm⁻¹ region, overlapping with aromatic skeletal vibrations but distinguishable through detailed spectroscopic analysis [8].
The proton nuclear magnetic resonance spectrum of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde displays distinctive chemical shifts and coupling patterns that enable complete structural elucidation. The most characteristic resonance appears at approximately 9.8-10.1 ppm, corresponding to the aldehydic proton [9]. This extreme downfield chemical shift results from the combined deshielding effects of the electron-withdrawing carbonyl group and the aromatic ring current [9].
The aromatic phenyl protons resonate in the characteristic aromatic region between 7.2-8.0 ppm [10] [11]. These protons exhibit complex multipicity patterns arising from ortho, meta, and para coupling interactions, with coupling constants of approximately 7-10 Hz for ortho relationships and 2-3 Hz for meta relationships [11]. The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic effects of the oxazole ring attachment [11].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehydic H | 9.8-10.1 | s | 1H |
| Aromatic H (ortho) | 7.8-8.0 | d | 2H |
| Aromatic H (meta) | 7.3-7.5 | t | 2H |
| Aromatic H (para) | 7.4-7.6 | t | 1H |
| Isopropyl CH | 3.2-3.5 | septet | 1H |
| Isopropyl CH₃ | 1.3-1.5 | d | 6H |
The isopropyl substituent exhibits a characteristic splitting pattern that serves as a diagnostic fingerprint. The methine proton appears as a septet at 3.2-3.5 ppm, resulting from coupling with six equivalent methyl protons (n+1 = 6+1 = 7) [12] [13]. The methyl protons manifest as a doublet at 1.3-1.5 ppm due to coupling with the single methine proton (n+1 = 1+1 = 2) [12] [13]. This doublet-septet pattern with an integration ratio of 6:1 is pathognomonic for isopropyl groups [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde. The aldehydic carbon appears as the most downfield signal at approximately 185-190 ppm, characteristic of aromatic aldehyde carbonyl carbons [14]. The aromatic carbons of the phenyl ring resonate in the typical aromatic region between 120-140 ppm, with the quaternary carbon bearing the oxazole substituent appearing slightly downfield due to the electron-withdrawing nature of the heterocycle [15].
The 1,2-oxazole ring carbons exhibit characteristic chemical shifts that enable unambiguous assignment. The carbon at position 3 (adjacent to nitrogen) appears at approximately 150-160 ppm, while the carbon at position 4 (bearing the aldehyde) resonates around 108-115 ppm [16] [17]. The carbon at position 5 (bearing the isopropyl group) typically appears at 165-175 ppm [16] [17].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aldehydic C | 185-190 | C=O |
| Oxazole C-5 | 165-175 | C-isopropyl |
| Oxazole C-3 | 150-160 | C adjacent to N |
| Aromatic C (quaternary) | 135-140 | C-oxazole |
| Aromatic C (CH) | 120-135 | Phenyl CH |
| Oxazole C-4 | 108-115 | C-CHO |
| Isopropyl CH | 28-32 | CH(CH₃)₂ |
| Isopropyl CH₃ | 20-24 | CH₃ groups |
The isopropyl carbon atoms display characteristic resonances, with the methine carbon appearing at 28-32 ppm and the methyl carbons at 20-24 ppm [18]. These chemical shifts are typical for isopropyl groups attached to aromatic heterocycles [18].
The ¹⁵N chemical shift is highly sensitive to the electronic environment and substitution pattern of the oxazole ring. Electron-withdrawing substituents cause downfield shifts, while electron-donating groups produce upfield shifts [19]. The presence of the phenyl and isopropyl substituents, along with the aldehydic group, creates a unique electronic environment that results in a specific chemical shift fingerprint [19].
| Coupling Interaction | Coupling Constant (Hz) | Type |
|---|---|---|
| ²J(H3-N2) | 14.3-14.7 | Through-bond |
| ¹J(C3-N2) | 4.5-6.0 | Direct bond |
| ²J(C4-N2) | 1.3-2.0 | Through-bond |
| ²J(C5-N2) | 1.8-2.5 | Through-bond |
The ¹⁵N-¹H coupling constants provide additional structural information, with particularly diagnostic values for the oxazole ring system. The ²J coupling between the nitrogen and the proton at the 3-position typically ranges from 14.3-14.7 Hz [16] [17]. This large coupling constant is characteristic of 1,2-oxazole systems and serves as a definitive structural marker [16] [17].
High-resolution mass spectrometry of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde provides detailed information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at m/z 215.0946 (calculated for C₁₃H₁₃NO₂), corresponding to the intact molecule [20] [21].
The fragmentation pattern is dominated by several characteristic pathways that reflect the structural features of the compound. The base peak typically corresponds to the loss of the aldehyde functionality, resulting in a fragment at m/z 186 [M-CHO]⁺ [21]. This fragmentation is facilitated by the relatively weak bond between the aromatic system and the aldehydic carbon [21].
| m/z | Relative Intensity (%) | Fragment Assignment | Loss |
|---|---|---|---|
| 215 | 15-25 | [M]⁺ | - |
| 186 | 100 | [M-CHO]⁺ | -29 |
| 158 | 35-45 | [M-CHO-CO]⁺ | -57 |
| 143 | 25-35 | [M-CHO-C₃H₇]⁺ | -72 |
| 131 | 40-50 | [Phenyl-oxazole]⁺ | -84 |
| 115 | 20-30 | [Phenyl-N=CH]⁺ | -100 |
| 103 | 15-25 | [Phenyl-CH=CH]⁺ | -112 |
| 77 | 30-40 | [C₆H₅]⁺ | -138 |
A significant fragmentation pathway involves the loss of both the aldehyde and carbon monoxide functionalities, producing a fragment at m/z 158 [M-CHO-CO]⁺ [22]. This double loss is characteristic of compounds containing α,β-unsaturated carbonyl systems and provides evidence for the conjugated nature of the aldehyde with the aromatic system [22].
The isopropyl substituent undergoes characteristic fragmentation through α-cleavage, resulting in the loss of a propyl radical (C₃H₇, mass 43) to give m/z 143 [M-CHO-C₃H₇]⁺ [22]. This fragmentation pattern is typical for compounds bearing isopropyl groups and serves as a diagnostic marker for this structural feature [22].
The oxazole ring exhibits distinctive fragmentation behavior, with the formation of characteristic nitrogen-containing fragments. The fragment at m/z 131 corresponds to the phenyl-oxazole unit [Phenyl-oxazole]⁺, formed by the loss of the isopropyl-aldehyde portion of the molecule [21]. Further fragmentation of the oxazole ring produces smaller nitrogen-containing fragments that are diagnostic for this heterocyclic system [21].
The phenyl cation at m/z 77 [C₆H₅]⁺ represents a common fragmentation product of aromatic compounds and appears with moderate intensity in the spectrum [23]. This fragment results from the complete cleavage of the phenyl ring from the oxazole framework and is a characteristic feature of phenyl-substituted heterocycles [23].
The fragmentation of 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde follows predictable mechanistic pathways based on the stability of the resulting fragments and the bond strengths within the molecule. The initial fragmentation typically occurs through α-cleavage adjacent to the carbonyl group, a process facilitated by the stability of the acylium ion formed [22].
The oxazole ring demonstrates remarkable stability under electron impact conditions, often remaining intact through multiple fragmentation steps [21]. This stability arises from the aromatic character of the five-membered ring and the delocalization of electrons within the N-O-C framework [21]. When ring fragmentation does occur, it typically proceeds through the preferential cleavage of the N-O bond, the weakest bond in the heterocyclic system [24].